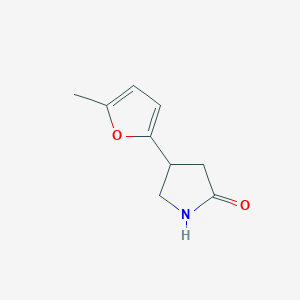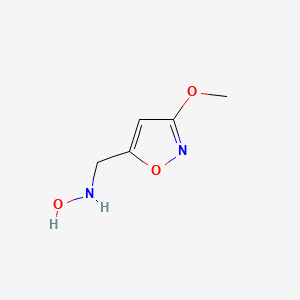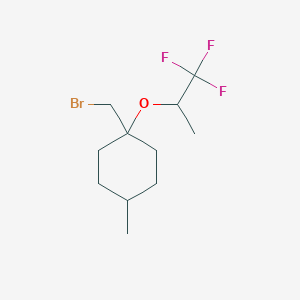
1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane is an organic compound with the molecular formula C10H16BrF3O. This compound is characterized by the presence of a bromomethyl group, a trifluoropropan-2-yl group, and a cyclohexane ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane typically involves the bromination of a suitable precursor compound. One common method is the bromination of 4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common in industrial settings.
化学反応の分析
Types of Reactions
1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl-substituted cyclohexane derivatives.
科学的研究の応用
1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane involves its interaction with nucleophiles or electrophiles in chemical reactions. The bromomethyl group acts as a reactive site for nucleophilic attack, leading to the formation of various substituted products. The trifluoropropan-2-yl group imparts unique electronic properties to the compound, influencing its reactivity and stability.
類似化合物との比較
Similar Compounds
1-(Bromomethyl)-4-(1,1,1-trifluoropropan-2-yl)benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a bromomethyl group and a trifluoropropan-2-yl group but lacks the cyclohexane ring.
Uniqueness
1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane is unique due to the combination of a bromomethyl group, a trifluoropropan-2-yl group, and a cyclohexane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C11H18BrF3O |
|---|---|
分子量 |
303.16 g/mol |
IUPAC名 |
1-(bromomethyl)-4-methyl-1-(1,1,1-trifluoropropan-2-yloxy)cyclohexane |
InChI |
InChI=1S/C11H18BrF3O/c1-8-3-5-10(7-12,6-4-8)16-9(2)11(13,14)15/h8-9H,3-7H2,1-2H3 |
InChIキー |
VVWZDNDLLPPOFP-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)(CBr)OC(C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


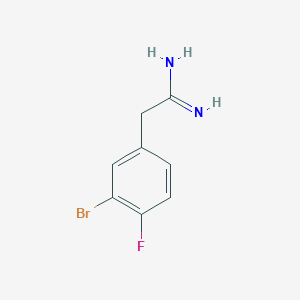
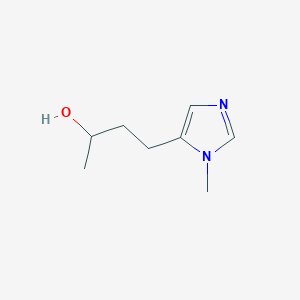
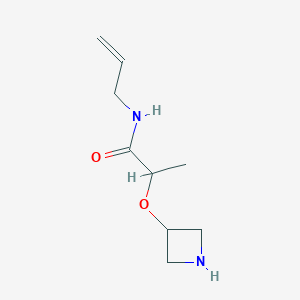

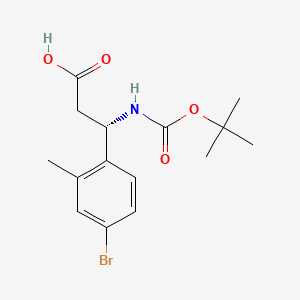

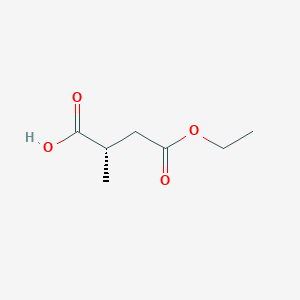
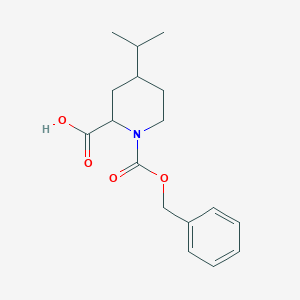
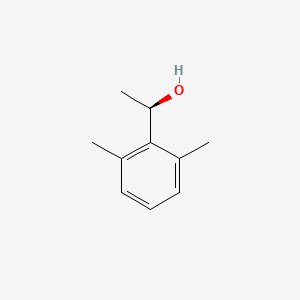
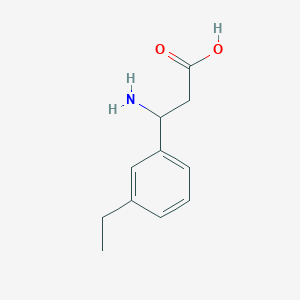
![2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide](/img/structure/B13621548.png)
